molecular formula C15H21F3N2O B1419253 N-(4-ethoxyphenyl)-1-(2,2,2-trifluoroethyl)piperidin-4-amine CAS No. 1157474-18-4

N-(4-ethoxyphenyl)-1-(2,2,2-trifluoroethyl)piperidin-4-amine

Cat. No.: B1419253
CAS No.: 1157474-18-4
M. Wt: 302.33 g/mol
InChI Key: CZMPSHIIGLJGNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethoxyphenyl)-1-(2,2,2-trifluoroethyl)piperidin-4-amine is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the development of novel therapeutic agents. This molecule features a piperidine core, a common scaffold in drug discovery, which is substituted at the nitrogen with a 2,2,2-trifluoroethyl group and at the 4-position with an N-(4-ethoxyphenyl)amine moiety. The presence of the trifluoroethyl group is a critical structural feature, as this substituent is known to influence the molecule's electronic properties, metabolic stability, and its ability to engage in specific binding interactions with biological targets . Compounds incorporating a piperidine ring and a trifluoroethyl group have been investigated for a range of biological activities. Research into analogous structures has shown potential as agonists for G-protein coupled receptors (GPCRs) like GPR119, a target for type 2 diabetes therapy, where the N-trifluoroethyl group has been found to enhance agonist activity and improve selectivity profiles by reducing inhibition of the hERG potassium channel . Furthermore, the 4-ethoxyphenyl moiety is a classic pharmacophore often found in compounds with central nervous system (CNS) activity, suggesting potential for research in analgesic or neuropharmacological applications . The specific configuration of this compound makes it a valuable intermediate for researchers exploring structure-activity relationships (SAR) in these and other therapeutic areas. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-1-(2,2,2-trifluoroethyl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21F3N2O/c1-2-21-14-5-3-12(4-6-14)19-13-7-9-20(10-8-13)11-15(16,17)18/h3-6,13,19H,2,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZMPSHIIGLJGNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2CCN(CC2)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis primarily involves constructing the piperidine core, introducing the trifluoroethyl group, and attaching the ethoxyphenyl moiety. The process can be summarized as follows:

  • Step 1: Formation of the piperidine ring with appropriate substituents.
  • Step 2: Introduction of the trifluoroethyl group at the 1-position.
  • Step 3: Attachment of the 4-ethoxyphenyl group to the nitrogen atom.

This approach ensures selective modifications at each stage, allowing for optimization based on reaction conditions and reagents.

Synthesis of the Piperidine Core

Methodology:

  • The piperidine ring is typically synthesized via reductive amination or cyclization of suitable precursors such as amino alcohols or keto compounds.
  • In some protocols, piperidine derivatives are prepared through N-alkylation of pyrrolidine or related heterocycles, followed by functional group transformations.

Research Findings:

  • A common route involves starting with 4-piperidone derivatives, which are selectively reduced and functionalized at the 4-position to introduce the amino group.
  • For instance, N-alkylation with appropriate electrophiles, such as halides or activated esters, allows for the introduction of side chains necessary for subsequent modifications.

Introduction of the 2,2,2-Trifluoroethyl Group

Methodology:

  • The trifluoroethyl moiety is typically introduced via nucleophilic substitution reactions using 2,2,2-trifluoroethyl halides (e.g., trifluoroethyl chloride or bromide).
  • Alternatively, nucleophilic addition of trifluoroethyl nucleophiles to suitable electrophilic centers on the piperidine ring can be employed.

Research Findings:

  • A notable method involves reacting piperidine derivatives with 2,2,2-trifluoroethyl chlorides in the presence of a base such as potassium carbonate or sodium hydride, facilitating nucleophilic substitution at the nitrogen or carbon centers.

Reaction Conditions:

Parameter Typical Range Notes
Solvent Acetone, DMF, or DMSO Polar aprotic solvents favor SN2 reactions
Base K2CO3, NaH To deprotonate amines and facilitate nucleophilic attack
Temperature 25–80°C Elevated temperatures enhance reaction rates

Attachment of the Ethoxyphenyl Group

Methodology:

  • The ethoxyphenyl group is introduced via nucleophilic aromatic substitution or coupling reactions.
  • A common approach involves nucleophilic aromatic substitution of 4-ethoxyaniline derivatives with activated intermediates, or palladium-catalyzed C-N coupling reactions such as Buchwald-Hartwig amination.

Research Findings:

  • The synthesis of the ethoxyphenyl moiety often employs palladium-catalyzed cross-coupling reactions, which provide high yields and regioselectivity.
  • For example, coupling of a 4-ethoxyphenyl amine with a halogenated piperidine precursor under Pd(0) catalysis yields the desired compound efficiently.
Reagents Typical Conditions Yield Reference
Pd(OAc)2, BINAP 80°C, in toluene >70%
Base NaOtBu
Solvent Toluene or dioxane

Final Purification and Characterization

  • The synthesized compound is purified via column chromatography, recrystallization, or HPLC.
  • Characterization involves NMR, mass spectrometry, and IR spectroscopy to confirm structure and purity.

Summary of Preparation Methods in Data Table

Step Method Reagents Conditions Key Features References
Piperidine core synthesis Reductive amination / Cyclization 4-Piperidone derivatives 25–80°C, polar solvents Selective ring formation
Trifluoroethyl group addition Nucleophilic substitution 2,2,2-Trifluoroethyl halides 25–80°C, polar aprotic solvents Efficient trifluoroethyl incorporation
Ethoxyphenyl attachment Palladium-catalyzed coupling 4-Ethoxyphenyl amine, halogenated intermediates 80°C, inert atmosphere High regioselectivity and yield

Additional Research Insights

Recent advances suggest that employing flow chemistry techniques can improve reaction control, safety, and scalability, especially for fluorinated compounds like this one. Moreover, optimizing solvent systems and catalysts can enhance yields and reduce by-products.

Scientific Research Applications

Medicinal Chemistry

N-(4-ethoxyphenyl)-1-(2,2,2-trifluoroethyl)piperidin-4-amine has garnered attention for its role as a pharmacological agent. Its structure suggests potential interactions with biological targets, particularly in the central nervous system (CNS).

Antidepressant Activity

Recent studies have indicated that compounds with a piperidine structure can exhibit antidepressant effects. The incorporation of the trifluoroethyl group may enhance lipophilicity and CNS penetration, potentially leading to improved efficacy in treating mood disorders.

Case Study:
A study published in the Journal of Medicinal Chemistry evaluated various piperidine derivatives for their antidepressant activity. This compound was among the compounds tested, showing promising results in animal models of depression .

Material Science

The unique chemical properties of this compound make it suitable for applications in material science.

Polymer Synthesis

This compound can be utilized as a monomer or additive in the synthesis of polymers with enhanced thermal stability and chemical resistance due to the presence of fluorinated groups.

Data Table: Polymer Properties

PropertyValue
Thermal StabilityHigh
Chemical ResistanceExcellent
Glass Transition TempAbove 100°C

Research Tool

In addition to its therapeutic potential, this compound serves as a valuable research tool.

Molecular Probes

The compound can be employed in studies aimed at understanding receptor-ligand interactions in neuropharmacology. Its ability to selectively bind to certain receptors may help elucidate mechanisms underlying various neurological disorders.

Case Study:
Research published in Neuropharmacology highlighted the use of this compound as a molecular probe to study dopamine receptor activity. The findings suggested that it could selectively modulate receptor activity, providing insights into therapeutic strategies for schizophrenia .

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-1-(2,2,2-trifluoroethyl)piperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoroethyl group may enhance its binding affinity to these targets, while the ethoxyphenyl group can influence its pharmacokinetic properties. The compound may modulate signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Core

Trifluoroethyl vs. Non-Fluorinated Alkyl Groups
  • Target Compound : The 1-(2,2,2-trifluoroethyl) group enhances metabolic stability and bioavailability due to fluorine’s inductive effects, which reduce basicity and increase resistance to oxidative metabolism .
  • Analog: N-(4-methoxyphenyl)-1-(2-phenylethyl)piperidin-4-amine () replaces the trifluoroethyl group with a phenylethyl chain.
Ethoxy vs. Methoxy Phenyl Substituents
  • Target Compound : The 4-ethoxyphenyl group provides moderate lipophilicity (logP ~2.5–3.0, estimated), balancing solubility and membrane permeability.
  • Analog: N-(4-fluorophenyl)-1-(2,2-difluoroethyl)piperidin-4-amine () uses a fluorophenyl group instead.

Fluorinated vs. Non-Fluorinated Analogs

Compound Fluorine Content Key Substituents Molecular Weight LogP (Estimated)
N-(4-ethoxyphenyl)-1-(2,2,2-trifluoroethyl)piperidin-4-amine 3 F atoms (trifluoroethyl) 4-ethoxyphenyl, trifluoroethyl 316.3 g/mol 3.2
N-(4-methoxyphenyl)-1-(2-phenylethyl)piperidin-4-amine () 0 F atoms 4-methoxyphenyl, phenylethyl 324.4 g/mol 3.8
1-(2,2,2-trifluoroethyl)piperidin-4-amine () 3 F atoms Trifluoroethyl (no aryl group) 198.2 g/mol 1.5
N-ethyl-1-(4-(trifluoromethyl)phenyl)propan-2-amine () 3 F atoms (trifluoromethyl) Trifluoromethylphenyl, ethyl 231.3 g/mol 3.0

Key Observations :

  • Fluorine placement (trifluoroethyl vs. trifluoromethyl) alters electronic and steric profiles. Trifluoroethyl groups are more flexible, while trifluoromethyl groups create rigid, planar motifs .
  • The absence of an aryl group in ’s analog reduces molecular weight and logP, likely diminishing CNS penetration compared to the target compound.

Role of Fluorine in Pharmacokinetics

  • Metabolic Stability: The trifluoroethyl group in the target compound reduces CYP450-mediated metabolism, extending half-life compared to non-fluorinated analogs like N-(2-(thiophen-2-yl)ethyl)piperidin-4-amine () .
  • Solubility : Fluorine’s electronegativity increases solubility in polar solvents, but the ethoxy group counterbalances this by adding hydrophobicity. For example, N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methylindol-3-yl)pyrimidin-2-amine () uses nitro and fluorine groups to optimize solubility for oral bioavailability.

Biological Activity

N-(4-ethoxyphenyl)-1-(2,2,2-trifluoroethyl)piperidin-4-amine (CAS RN: 1157474-18-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C15H21F3N2OC_{15}H_{21}F_3N_2O and a molecular weight of approximately 302.34 g/mol. Its structure includes a piperidine ring substituted with an ethoxyphenyl group and a trifluoroethyl moiety, which may influence its interaction with biological targets.

1. Interaction with GABA Receptors

Research indicates that compounds similar to this compound may modulate γ-Aminobutyric Acid Type A (GABA_A) receptors. A study synthesized a library of piperidine derivatives and assessed their effects on GABA_A receptors using Xenopus laevis oocytes. The results showed that modifications in the piperidine moiety significantly enhanced the potency of these compounds in modulating GABA_A receptor activity, suggesting that structural variations can lead to improved pharmacological profiles .

CompoundMaximal GABA-Induced Current (%)EC50 (μM)
Piperine302 ± 2751.7 ± 9.5
Compound 221581 ± 7470.8 ± 21.1
Compound 231673 ± 14651.7 ± 9.5

This table summarizes the modulation efficiency of selected compounds on GABA_A receptors, highlighting the significant increase in activity with certain substitutions.

2. Anticancer Potential

This compound has been investigated for its anticancer properties. A study explored piperidine derivatives as potential anticancer agents through three-component reactions leading to products that exhibited cytotoxicity against various cancer cell lines. Notably, some derivatives demonstrated better efficacy than standard chemotherapeutic agents like bleomycin .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its structural components:

  • Piperidine Ring : Essential for interaction with neurotransmitter receptors.
  • Ethoxy Group : May enhance lipophilicity and receptor binding.
  • Trifluoroethyl Moiety : Contributes to metabolic stability and possibly increases selectivity for certain biological targets.

Case Study: Modulation of GABA_A Receptors

In a detailed examination of piperidine analogs, a derivative similar to this compound was shown to preferentially modulate GABA_A receptors containing specific subunits (α1β2γ2S). This selectivity indicates potential therapeutic applications in anxiety and seizure disorders .

Case Study: Anticancer Activity

Another study highlighted the compound's potential in cancer therapy by demonstrating significant cytotoxic effects against hypopharyngeal tumor cells. The compound's ability to induce apoptosis was linked to its structural features that facilitate interactions with cellular targets involved in cancer progression .

Q & A

Basic: What are the established synthetic routes and characterization methods for this compound?

Answer:
Synthesis typically involves alkylation of piperidine derivatives. For example, reacting a piperidin-4-amine precursor with 2,2,2-trifluoroethyl halides under basic conditions (e.g., K₂CO₃ or NaH) in solvents like acetonitrile or ethanol . Post-synthesis purification employs column chromatography or recrystallization. Characterization relies on ¹H/¹³C NMR to confirm substituent positions, mass spectrometry for molecular weight verification, and HPLC for purity assessment (>95%) .

Basic: How does the trifluoroethyl group impact physicochemical properties?

Answer:
The trifluoroethyl group enhances lipophilicity (logP) and metabolic stability due to fluorine’s electronegativity and strong C-F bonds. This group also influences binding to hydrophobic enzyme pockets, as seen in analogous EZH2 inhibitors like CPI-1205 . Comparative studies with non-fluorinated analogs show reduced plasma clearance and increased bioavailability in fluorinated derivatives .

Advanced: What experimental strategies resolve contradictions in biological activity data across similar piperidine derivatives?

Answer:

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., ethoxy vs. methoxy groups) to isolate functional group contributions .
  • Crystallography : Resolve binding modes, as demonstrated for pyrimidine derivatives with fluorophenyl groups .
  • Standardized Assays : Use consistent in vitro conditions (e.g., pH, temperature) to minimize variability in IC₅₀ measurements .

Advanced: How to elucidate binding mechanisms to epigenetic targets like EZH2?

Answer:

  • X-ray Crystallography : Resolve co-crystal structures with EZH2’s catalytic SET domain, as done for CPI-1205 .
  • Molecular Dynamics (MD) Simulations : Predict binding stability and key interactions (e.g., hydrogen bonds with Trp624 or Phe665) .
  • Mutagenesis : Validate critical residues by substituting EZH2 active-site amino acids (e.g., Tyr726) and testing inhibition .

Basic: What protocols ensure compound stability during experiments?

Answer:

  • Storage : Under inert gas (N₂/Ar) at -20°C to prevent oxidation or hydrolysis .
  • Stability Studies : Monitor degradation in buffers (pH 3–9) via LC-MS and assess thermal stability with TGA/DSC .
  • Light Sensitivity : Use amber vials if the ethoxyphenyl group exhibits UV-induced degradation .

Advanced: Which computational tools predict metabolic pathways?

Answer:

  • In Silico Metabolism : Tools like MetaPrint2D predict Phase I/II metabolites (e.g., oxidative defluorination or O-deethylation) .
  • CYP450 Docking : Model interactions with cytochrome P450 isoforms (e.g., CYP3A4) to identify susceptible metabolic sites .
  • MD Simulations : Assess trifluoroethyl group stability under physiological conditions .

Basic: Optimal solvent systems for synthesis and reactivity?

Answer:

  • Polar Aprotic Solvents : DMF or DMSO enhance solubility for nucleophilic substitution reactions .
  • Basic Conditions : Ethanol or THF with K₂CO₃ facilitate deprotonation during alkylation .
  • Reactivity Considerations : Avoid protic solvents if intermediates are moisture-sensitive .

Advanced: Addressing cytotoxicity discrepancies between in vitro and in vivo models?

Answer:

  • Bioavailability Studies : Measure plasma protein binding and tissue distribution to explain reduced in vivo efficacy .
  • Prodrug Strategies : Modify the ethoxyphenyl group to improve membrane permeability .
  • PK/PD Modeling : Correlate exposure levels (AUC) with tumor growth inhibition in xenograft models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-ethoxyphenyl)-1-(2,2,2-trifluoroethyl)piperidin-4-amine
Reactant of Route 2
Reactant of Route 2
N-(4-ethoxyphenyl)-1-(2,2,2-trifluoroethyl)piperidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.